L-VALINE-N-T-BOC (13C5,15N)
説明
Context of Stable Isotope Labeling in Systems Biology and Biochemistry
Stable isotope labeling is a non-radioactive method used to tag molecules for tracking and analysis within biological and chemical systems. silantes.comstudysmarter.co.uk By replacing atoms with their heavier, stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), scientists can follow the metabolic fate of these labeled compounds. silantes.comwikipedia.org This technique is instrumental in various fields, including proteomics, metabolomics, and metabolic flux analysis, providing detailed insights into cellular processes. studysmarter.co.ukcreative-proteomics.com The use of stable isotopes is preferred in many studies, particularly those involving long-term observation, due to their safety and stability. studysmarter.co.ukcreative-proteomics.com
Significance of Valine as an Essential Amino Acid in Fundamental Biological Processes
Valine is a branched-chain amino acid (BCAA) that is indispensable for human and animal health. wikipedia.orgcreative-proteomics.com As an essential amino acid, it cannot be synthesized by the body and must be obtained through diet from protein-rich foods like meat, dairy products, and legumes. wikipedia.org Valine plays a critical role in numerous physiological functions, including:
Protein Synthesis: It is a fundamental building block for proteins, essential for muscle growth and tissue repair. numberanalytics.com
Energy Production: Valine can be catabolized to produce energy, particularly in muscle tissue during periods of intense physical activity. wikipedia.org
Nervous System Function: It is involved in the proper functioning of the central nervous system. creative-proteomics.com
Its unique branched structure also contributes to the hydrophobic core of proteins, influencing their folding and stability.
Rationale for Specific 13C5,15N Labeling in L-Valine-N-t-Boc for Cutting-Edge Research Methodologies
The specific labeling of L-Valine with five ¹³C atoms and one ¹⁵N atom, combined with the N-t-Boc protecting group, creates a powerful tool for modern research. This compound, L-VALINE-N-T-BOC (¹³C₅,¹⁵N), is particularly valuable for quantitative proteomics and biomolecular Nuclear Magnetic Resonance (NMR). isotope.com
The ¹³C and ¹⁵N labels allow for precise tracking and quantification of valine's incorporation into proteins and other metabolites using mass spectrometry (MS) and NMR. wikipedia.orgoup.com This dual labeling provides a distinct mass shift, enabling clear differentiation from its unlabeled counterparts. sigmaaldrich.comsigmaaldrich.com
The "N-t-Boc" (tert-butoxycarbonyl) group is a protecting group attached to the nitrogen atom of valine. This group is crucial for applications like peptide synthesis, where it prevents unwanted reactions at the amino group while other chemical modifications are being made.
This specifically labeled and protected form of valine is a key reagent in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.com In SILAC experiments, cells are grown in media containing these "heavy" amino acids. sigmaaldrich.com By comparing the proteomes of cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify changes in protein abundance under different conditions. sigmaaldrich.comsigmaaldrich.com This approach is vital for understanding disease mechanisms, drug effects, and fundamental cellular processes.
Interactive Data Table: Properties of L-VALINE-N-T-BOC (13C5,15N)
| Property | Value |
| Molecular Formula | C5[13C]5H19[15N]O4 |
| Molecular Weight | 223.22 |
| Appearance | White Solid |
| Purity (¹³C) | 97-99% |
| Purity (¹⁵N) | 97-99% |
| Chemical Purity | ≥98% |
| Labeled CAS Number | 202406-42-6 |
| Unlabeled CAS Number | 13734-41-3 |
Data sourced from multiple chemical suppliers. isotope.com
Detailed Research Findings
The application of L-VALINE-N-T-BOC (¹³C₅,¹⁵N) and similar isotopically labeled amino acids has yielded significant research findings. In proteomics, the use of stable isotope-labeled proteins as internal standards allows for highly accurate quantification of protein levels in complex biological samples. oup.comoup.com This is a major advantage over other methods, as it corrects for variations in sample preparation and instrument response. oup.com
In metabolic flux analysis, feeding cells with ¹³C-labeled substrates like valine helps to map the flow of carbon atoms through various metabolic pathways. creative-proteomics.com This has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer.
Furthermore, in structural biology, NMR studies utilizing ¹³C and ¹⁵N labeled proteins provide detailed information about protein structure, dynamics, and interactions. acs.org Sparse labeling, where only specific amino acid types are labeled, is particularly useful for studying large and complex proteins, such as glycoproteins, that are expressed in mammalian cells. acs.org
特性
分子量 |
223.22 |
|---|---|
純度 |
98% |
製品の起源 |
United States |
Synthetic Methodologies and Isotopic Fidelity of L Valine N T Boc 13c5,15n
Strategic Selection of Isotopically Enriched Precursors for De Novo Synthesis
The de novo synthesis of L-Valine (13C5,15N) necessitates starting materials that are already enriched with the desired stable isotopes. Since L-Valine is an essential amino acid for many organisms, it cannot be synthesized from scratch by them, making biological production in controlled environments a key strategy. diabetesjournals.orgliverpool.ac.uk
One common and cost-effective method involves the use of auxotrophic strains of microorganisms, such as Escherichia coli, which are specifically engineered to require an external supply of certain amino acids for growth. nih.gov For the production of L-Valine (13C5,15N), these organisms are cultured in a minimal medium where the primary carbon and nitrogen sources are fully labeled.
Key precursors include:
¹³C-labeled glucose or glycerol : Serves as the sole carbon source, ensuring that all five carbon atoms in the resulting valine molecule are ¹³C. nih.gov
¹⁵N-labeled ammonium (B1175870) salts (e.g., ¹⁵NH₄Cl) : Provides the nitrogen atom for the amino group, resulting in a ¹⁵N-labeled amine. nih.gov
By providing these labeled precursors, the microorganism's natural biosynthetic pathways are harnessed to construct L-Valine with the isotopes incorporated throughout its structure. researchgate.net This biological approach is highly efficient for producing uniformly labeled amino acids. Chemical synthesis routes also exist, often starting from smaller, commercially available labeled building blocks which are assembled through multi-step organic synthesis to form the valine skeleton. nih.gov
Elucidation of Chemical Synthetic Routes for N-t-Boc Protection of L-Valine (13C5,15N)
Once the isotopically labeled L-Valine (13C5,15N) is synthesized and purified, the amine group must be protected to make it a useful reagent in peptide synthesis. silantes.com The most common method is the introduction of a tert-butoxycarbonyl (Boc) group.
The standard reaction for this process involves treating the L-Valine (13C5,15N) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base.
Reaction Scheme:
The labeled L-Valine (13C5,15N) is dissolved in a solvent mixture, often containing water and an organic solvent like dioxane or tetrahydrofuran (B95107) (THF).
A base, such as sodium hydroxide (B78521) or triethylamine, is added to deprotonate the amino group of the valine, making it a more effective nucleophile.
Di-tert-butyl dicarbonate is then added to the reaction mixture. The nucleophilic ¹⁵N-amino group attacks one of the carbonyl carbons of the Boc anhydride.
This leads to the formation of a stable carbamate (B1207046) linkage, resulting in L-VALINE-N-T-BOC (13C5,15N) and releasing tert-butanol (B103910) and carbon dioxide as byproducts.
This reaction is widely used due to its high yield and the stability of the resulting Boc-protected amino acid under various conditions, while also allowing for easy removal when needed during peptide synthesis.
Techniques for Ensuring High Isotopic Purity (≥97-99% 13C and 15N Enrichment)
Achieving high isotopic enrichment is paramount for the utility of the final compound as an internal standard in mass spectrometry-based quantification. proteogenix.scienceloewenlabs.com Several techniques are employed throughout the synthesis and purification process to ensure the isotopic purity meets or exceeds 97-99%. ckisotopes.com
High-Purity Precursors : The process begins with starting materials that have a very high degree of isotopic enrichment (typically >99%).
Controlled Biological Synthesis : When using microbial systems, the culture media must be strictly controlled to eliminate any "light" (¹²C or ¹⁴N) sources that could dilute the isotopic labeling. nih.gov
Purification Techniques : After synthesis, the crude product is subjected to rigorous purification.
Recrystallization : This is a common method for purifying solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities and molecules with lower isotopic incorporation can be left behind in the solution.
Chromatography : Techniques like ion-exchange chromatography or preparative High-Performance Liquid Chromatography (HPLC) are highly effective at separating the desired labeled compound from unlabeled or partially labeled species and other chemical impurities. silantes.com
The combination of these methods ensures that the final L-VALINE-N-T-BOC (13C5,15N) product has a defined mass and a high degree of isotopic fidelity. otsuka.co.jp
Analytical Validation of Isotopic Enrichment and Stereochemical Purity via Advanced Spectroscopic and Chromatographic Techniques
To confirm the identity, purity, and structural integrity of the final product, a suite of advanced analytical techniques is employed.
Isotopic Enrichment Validation:
Mass Spectrometry (MS) : This is the primary technique for confirming isotopic enrichment. High-resolution mass spectrometry can precisely determine the molecular weight of the compound. For L-VALINE-N-T-BOC (13C5,15N), the expected mass will be shifted by +6 atomic mass units (5 from ¹³C and 1 from ¹⁵N) compared to its unlabeled counterpart. loewenlabs.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, to analyze the isotopic distribution within a sample. ubbcluj.ro The relative abundance of the fully labeled compound versus any partially labeled species is used to calculate the final isotopic purity. liverpool.ac.uk
Stereochemical Purity Validation:
Chiral High-Performance Liquid Chromatography (HPLC) : Ensuring the correct stereochemistry (the "L" configuration) is critical, as the biological activity of amino acids is stereospecific. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to separate and elute at different times. researchgate.net This allows for the precise quantification of the desired L-isomer and the detection of any unwanted D-isomer, confirming the stereochemical purity of the product. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR can be used to confirm the incorporation of ¹³C atoms at specific positions within the molecule. mdpi.com While not the primary tool for enantiomeric purity, specific NMR techniques with chiral resolving agents can also be used to distinguish between enantiomers.
Optical Rotation : Measurement of the specific optical rotation of the compound using a polarimeter is a classic method to confirm the bulk enantiomeric character. The measured value is compared against a reference standard for pure L-Valine derivatives. europa.eu
The data below summarizes the analytical checks performed to validate the final product.
| Analytical Technique | Parameter Measured | Typical Specification |
| Mass Spectrometry (MS) | Isotopic Enrichment | ≥97-99% for both ¹³C and ¹⁵N |
| Chiral HPLC | Stereochemical Purity (L-isomer) | ≥98% |
| HPLC | Chemical Purity | ≥98% |
| NMR Spectroscopy | Structural Confirmation | Conforms to the expected structure |
Applications in Quantitative Metabolic Flux Analysis Mfa
Theoretical Underpinnings of 13C- and 15N-Based Metabolic Flux Quantification
The core principle of MFA is to trace the path of labeled atoms from a substrate through the intricate network of biochemical reactions. researchgate.netnih.gov While ¹³C-MFA is a well-established method for tracking carbon metabolism, it provides limited information about nitrogen pathways. nih.govbiorxiv.org The simultaneous administration of ¹³C and ¹⁵N isotopic tracers is key to quantifying both carbon and nitrogen fluxes concurrently. nih.govembopress.org This dual-isotope approach is essential for a systems-based analysis of carbon and nitrogen co-assimilation, as the metabolism of these two elements is highly interdependent. nih.gov For instance, the biosynthesis of amino acids involves the addition of nitrogen to a carbon backbone, a process that requires energy and reducing power generated primarily from carbon metabolism. nih.gov
When cells are cultured with a dual-labeled substrate like L-Valine-(13C5,15N), the heavy isotopes are incorporated into downstream metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) is then used to measure the mass isotopomer distributions (MIDs) in these metabolites. biorxiv.org MIDs are the relative abundances of all isotopic isomers of a metabolite. High-resolution mass spectrometry is particularly valuable as it can distinguish between the mass shifts caused by ¹³C (~1.003 atomic mass units) and ¹⁵N (~0.997 atomic mass units), enabling the creation of multivariate mass isotopomer distributions (MMIDs) that detail the pairwise combinations of ¹³C and ¹⁵N labeling. nih.gov By analyzing these labeling patterns with a computational model of the cell's metabolic network, researchers can infer the in vivo rates of metabolic reactions. embopress.org This provides quantitative flux measurements for nitrogen metabolism alongside the carbon fluxes, offering a more complete picture of cellular physiology. biorxiv.org
Experimental Design Frameworks for Dual Isotope Tracer Studies Utilizing L-VALINE-N-T-BOC (13C5,15N)
A robust experimental design is crucial for a successful MFA study. The goal is to configure the isotope labeling experiment (ILE) to maximize the information gained while minimizing the risk of non-informative data. nih.govfrontiersin.org For studies involving a dual-labeled amino acid like L-Valine-(13C5,15N), a typical workflow involves achieving both metabolic and isotopic steady states.
A common approach is to cultivate cells in a chemostat, which allows for continuous culture under controlled, steady-state conditions. nih.govbiorxiv.orgembopress.org Once the culture reaches a metabolic pseudo-steady state, the feed is switched to a medium containing the ¹³C- and ¹⁵N-labeled tracer. biorxiv.org Samples are then collected after the system has achieved an isotopic steady state for both carbon and nitrogen. biorxiv.org The harvested cells are rapidly quenched to halt metabolic activity and intracellular metabolites are extracted for analysis by MS or NMR. nih.govnih.gov
Parallel labeling experiments, where different tracers are used in separate but identical cultures, can also be employed to improve flux resolution. nih.govcreative-proteomics.com For example, one culture might receive [¹³C₅,¹⁵N]-Valine while another receives a ¹³C-labeled glucose tracer. Integrating the data from both experiments can provide more accurate quantification of specific fluxes. nih.gov The selection of the tracer and its isotopic composition is a critical decision that depends on the target metabolic pathways and the specific research questions. nih.govnih.gov
Below is an interactive table summarizing a general framework for such an experiment.
| Phase | Objective | Key Steps & Considerations | Relevant Citations |
|---|---|---|---|
| 1. Pre-Culture & Setup | Establish a stable, reproducible cell culture. | - Select appropriate biological system (e.g., microbial strain, cell line).
| nih.govbiorxiv.org |
| 2. Isotopic Labeling | Introduce the labeled tracer to track metabolic pathways. | - Switch to a defined medium containing L-Valine-(13C5,15N) as the tracer.
| biorxiv.orgembopress.orgnih.gov |
| 3. Sampling & Quenching | Preserve the metabolic state of the cells at the time of harvest. | - Rapidly harvest cell samples.
| nih.gov |
| 4. Metabolite Analysis | Measure the isotopic enrichment in key metabolites. | - Extract intracellular metabolites.
| biorxiv.orgnih.gov |
| 5. Data Analysis & Flux Calculation | Infer metabolic fluxes from the labeling data. | - Correct raw data for natural isotope abundance.
| nih.govnih.gov |
Measurement of Intracellular Carbon and Nitrogen Flux Distributions in Defined Biological Systems
Dual-isotope tracing with labeled amino acids has been successfully applied to quantify carbon and nitrogen flux distributions in a variety of biological systems. For example, a ¹³C¹⁵N-MFA study on Mycobacterium bovis BCG, a model for Mycobacterium tuberculosis, used dual labeling to simultaneously resolve carbon and nitrogen fluxes. nih.govbiorxiv.org This approach provided the first nitrogen flux maps for amino acid and nucleotide biosynthesis in mycobacteria, identifying glutamate (B1630785) as the central hub for nitrogen metabolism. nih.govbiorxiv.org
In mammalian cells, similar techniques have been used to probe the metabolism of cancer cells and adipocytes. Studies in HeLa cells using ¹³C- and ¹⁵N-labeled glucose and glutamine demonstrated how multivariate mass isotopomer distributions could provide evidence for specific nitrogen-carrying reactions in amino acid and nucleotide synthesis. nih.gov In another study, parallel labeling experiments with ¹³C-labeled valine, leucine (B10760876), and isoleucine were used to investigate the link between branched-chain amino acid (BCAA) catabolism and fatty acid synthesis in 3T3-L1 adipocytes. plos.orgsemanticscholar.org These experiments quantified the significant contribution of BCAAs to the building blocks of both odd- and even-chain fatty acids. plos.orgsemanticscholar.org
The data below illustrates the types of systems and tracers used in such studies.
| Biological System | Isotopic Tracers Used | Key Findings | Relevant Citations |
|---|---|---|---|
| Mycobacterium bovis BCG | [U-13C]-Glycerol & [15N]-Ammonium Chloride | - First quantitative nitrogen flux map for mycobacteria.
| nih.govbiorxiv.org |
| 3T3-L1 Adipocytes | [U-13C]valine, [U-13C]leucine, [U-13C,15N]isoleucine | - Quantified the contribution of BCAA catabolism to fatty acid synthesis.
| plos.orgsemanticscholar.org |
| HeLa Cells | [U-13C]-Glucose & [U-13C,15N]-Glutamine | - Demonstrated simultaneous tracing of C and N metabolism.
| nih.gov |
| Kluyveromyces lactis (Yeast) | [13C6,15N4]-Arginine | - Studied arginine metabolism, showing different timescales for 13C and 15N incorporation.
| nih.govembopress.org |
Investigation of Branched-Chain Amino Acid Catabolism and Anabolism through Isotopic Tracing
L-Valine is a branched-chain amino acid (BCAA), along with leucine and isoleucine. Isotopic tracing with labeled BCAAs is a powerful method for dissecting their complex metabolic roles. cambridge.org Such studies are crucial for understanding the link between BCAA metabolism and various diseases, including obesity and cancer. semanticscholar.orgmdpi.com
By feeding cells L-Valine-(13C5,15N), researchers can precisely track the fate of its carbon skeleton and its amino group. For example, studies in 3T3-L1 adipocytes using [U-¹³C]valine revealed that its catabolism is a major source of propionyl-CoA, which serves as a primer for the synthesis of odd-chain fatty acids like C15:0 and C17:0. plos.orgsemanticscholar.org The ¹⁵N label from valine can be traced through transamination reactions, revealing how its nitrogen is distributed to other amino acids and metabolic pathways. This is particularly relevant in cancer research, where reprogrammed BCAA metabolism can fuel the synthesis of non-essential amino acids and nucleotides needed for tumor growth. mdpi.com Isotope tracing studies have shown that the nitrogen from BCAAs is incorporated into these essential building blocks in various cancer cell lines. mdpi.com
Furthermore, stable isotope tracer experiments are used to identify intermediates in biosynthetic pathways. For instance, in melon fruit, deuterated BCAAs were used to trace the formation of volatile aroma compounds, monitoring intermediates such as branched-chain α-keto acids and aldehydes. usda.gov
Resolution of Metabolic Pathway Bidirectionalities and Anaplerotic Network Nodes
A significant challenge in metabolic modeling is accurately quantifying fluxes through bidirectional reactions and anaplerotic pathways (which replenish TCA cycle intermediates). Standard ¹³C-MFA often struggles to resolve these features because different pathways can produce identical carbon labeling patterns. nih.govembopress.org
Dual ¹³C and ¹⁵N labeling provides additional constraints on the metabolic model, significantly improving the resolution of these elusive fluxes. nih.gov The inclusion of nitrogen-labeling data helps to differentiate between pathways that are indistinguishable from a carbon-only perspective. nih.govembopress.org A key example is the study of M. bovis BCG, where the ¹³C¹⁵N-MFA approach successfully resolved the bidirectionality of reactions in the biosynthesis pathways of glycine, serine, isoleucine, and leucine. nih.govbiorxiv.org It also improved the quantification of fluxes around the anaplerotic node, which involves key enzymes like pyruvate (B1213749) carboxylase and phosphoenolpyruvate (B93156) carboxykinase that are notoriously difficult to resolve. nih.govbiorxiv.org Isotopic transient analysis, which examines the dynamics of label incorporation over time, can also provide crucial information for revealing flux bidirectionality and metabolite compartmentalization. mdpi.com
Integration of L-VALINE-N-T-BOC (13C5,15N) Derived Data with Computational Flux Modeling and Statistical Inference (e.g., Bayesian Metabolic Flux Analysis)
The data generated from isotope tracing experiments is only as valuable as the computational methods used to interpret it. Integrating MIDs from tracers like L-Valine-(13C5,15N) into mathematical models is essential for flux quantification. nih.govbiorxiv.org A major advancement in this area is the application of Bayesian statistical methods to MFA. nih.govnih.gov
Bayesian Metabolic Flux Analysis (BMA) offers a powerful framework for flux inference that goes beyond providing single point estimates of fluxes. nih.govresearchgate.net Instead, it approximates the full probability distributions for each flux, providing statistically rigorous confidence intervals (or "credible intervals"). embopress.orgnih.gov This approach is particularly adept at handling the uncertainty inherent in experimental data and model structure. researchgate.net
By integrating dual ¹³C¹⁵N labeling data with a BMA framework, researchers can achieve several key advantages:
Simultaneous resolution of C and N fluxes: It allows for the robust, consolidated quantification of both carbon and nitrogen metabolic fluxes. nih.govbiorxiv.org
Model comparison: Bayesian methods can be used to compare different hypothetical network models and determine which one is most likely given the data, helping to resolve ambiguities in pathway structures. nih.gov
Improved accuracy and precision: The combination of dual-isotope data and Bayesian inference leads to more precise flux estimates and a better understanding of network features like anaplerosis and bidirectionality. nih.govbiorxiv.orgnih.gov
This integrated experimental and computational workflow represents a powerful platform for simultaneously inferring carbon and nitrogen metabolism in any biological system with high statistical rigor. nih.govbiorxiv.org
Utilization in Advanced Proteomics and Protein Turnover Studies
Principles and Methodological Advancements in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Related Quantitative Proteomics Approaches
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. sigmaaldrich.comthermofisher.comisotope.com The fundamental principle of SILAC involves the in vivo incorporation of amino acids containing stable isotopes into the entire proteome of living cells. thermofisher.comisotope.com
In a typical SILAC experiment, two populations of cells are cultivated in chemically identical growth media, differing only in the isotopic form of specific amino acids. One population is grown in "light" medium containing the natural, most abundant isotopes (e.g., ¹²C and ¹⁴N), while the other is grown in "heavy" medium where one or more essential amino acids are replaced with their stable isotope-labeled counterparts, such as L-Arginine (¹³C₆) and L-Lysine (¹³C₆, ¹⁵N₂). sigmaaldrich.comeurisotop.com Since the cell's translational machinery does not distinguish between the isotopic forms, the "heavy" amino acids are fully incorporated into all newly synthesized proteins. sigmaaldrich.com
After several cell divisions, the entire proteome of the second population becomes isotopically labeled. The two cell populations can then be subjected to different experimental conditions (e.g., treated vs. untreated). Subsequently, the cell lysates are combined in a 1:1 ratio, digested into peptides (commonly with trypsin), and analyzed by mass spectrometry. isotope.com Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography but are distinguished by the mass spectrometer due to their mass difference. isotope.com The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. isotope.com
Methodological advancements have expanded the capabilities of SILAC. For instance, "triple-SILAC" or multiplexed SILAC allows for the simultaneous comparison of three or more states by using amino acids with different numbers of heavy isotopes (e.g., light, medium, and heavy). sigmaaldrich.com This enables more complex experimental designs within a single mass spectrometry run.
| Feature | Description | Relevant Isotopes |
| Principle | In vivo metabolic incorporation of isotopically labeled amino acids into proteins. | ¹³C, ¹⁵N, D |
| "Light" Sample | Cells grown with standard, unlabeled amino acids. | ¹²C, ¹⁴N |
| "Heavy" Sample | Cells grown with stable isotope-labeled amino acids. | ¹³C- and/or ¹⁵N-labeled Arginine and Lysine are common. isotope.com |
| Quantification | Based on the ratio of signal intensities between heavy and light peptide pairs in the mass spectrum. isotope.com | M+6, M+8, M+10 etc., depending on the labeled amino acid used. eurisotop.com |
| Advancements | Multiplexing (e.g., Triple-SILAC) for comparing multiple conditions simultaneously. sigmaaldrich.com | Combinations of different isotopes to create distinct mass shifts. |
Function of L-VALINE-N-T-BOC (¹³C₅,¹⁵N) as a "Heavy" Stable Isotope Internal Standard for Absolute and Relative Protein Quantification by Mass Spectrometry
L-VALINE-N-T-BOC (¹³C₅,¹⁵N) is a protected amino acid used in solid-phase peptide synthesis to create stable isotope-labeled (SIL) peptides. isotope.comshoko-sc.co.jp These synthetic "heavy" peptides function as ideal internal standards for protein quantification by mass spectrometry. nist.govpharmiweb.com
The process involves synthesizing a peptide that is a fragment of a target protein, but with one or more amino acids replaced by their heavy isotope-labeled versions. The use of L-VALINE-N-T-BOC (¹³C₅,¹⁵N) ensures that every synthesized peptide containing this residue will have a precisely known mass increase compared to its natural, "light" counterpart. sigmaaldrich.com
For quantification, a known amount of this heavy synthetic peptide (often called an AQUA peptide for A bsolute QUA ntification) is spiked into a complex biological sample (e.g., cell lysate or plasma) prior to analysis. washington.edu The sample is then typically digested with an enzyme like trypsin, which cleaves proteins into smaller peptides. During the subsequent liquid chromatography-mass spectrometry (LC-MS) analysis, the heavy internal standard peptide behaves almost identically to the endogenous light peptide from the target protein. isotope.com
Key characteristics of heavy and light peptide pairs:
Identical Chemical Properties: They have the same amino acid sequence, retention time in chromatography, and fragmentation pattern in the mass spectrometer. isotope.com
Different Mass: They are easily distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer. isotope.com
By comparing the peak area or signal intensity of the endogenous light peptide to that of the co-eluting heavy internal standard of known concentration, researchers can determine the precise quantity of the target peptide. nist.gov This allows for highly accurate absolute quantification (determining the exact amount of a protein, e.g., in fmol/µg) or precise relative quantification (comparing protein levels across different samples). nist.govpharmiweb.com
| Property | "Light" Endogenous Peptide | "Heavy" Internal Standard Peptide |
| Origin | Derived from the target protein in the biological sample. | Chemically synthesized using labeled amino acids like L-VALINE-N-T-BOC (¹³C₅,¹⁵N). isotope.com |
| Isotopic Composition | Natural abundance of isotopes (mostly ¹²C, ¹⁴N). | Enriched with stable heavy isotopes (e.g., ¹³C, ¹⁵N). sigmaaldrich.com |
| Concentration | Unknown (the value to be measured). | Known amount spiked into the sample. nist.gov |
| Mass Spectrometry | Detected at its natural m/z. | Detected at a higher m/z due to the mass shift from the heavy isotopes. sigmaaldrich.com |
| Function | Analyte. | Standard for calibration and normalization. pharmiweb.com |
Determination of De Novo Protein Synthesis Rates and Proteolytic Degradation Dynamics
Stable isotope labeling provides a powerful framework for directly measuring the dynamics of protein turnover—the balance between protein synthesis and degradation. anr.fr By using a "heavy" amino acid like L-Valine (after deprotection of the BOC group) in pulse-chase experiments, researchers can quantify the rates of de novo protein synthesis and proteolytic degradation for thousands of proteins simultaneously. nih.gov
Measuring De Novo Synthesis: A "pulse" experiment begins by switching cells from a standard "light" medium to a "heavy" medium containing a labeled amino acid. nih.gov This initiates the incorporation of the heavy label into all newly synthesized proteins. By collecting samples at various time points after the switch and analyzing them with mass spectrometry, one can monitor the rate at which the heavy-labeled versions of peptides appear. The fractional rate of incorporation provides a direct measure of the protein's synthesis rate (k_syn). acs.org
| Time Point | Experimental Step | Observation in Mass Spectrometry | Parameter Measured |
| t = 0 | Pulse: Switch cells to "heavy" medium containing labeled Valine. | Only "light" peptides are detected. | Baseline |
| t = 2, 4, 8 hr | Continue incubation in heavy medium. | "Heavy" peptide peaks appear and increase in intensity relative to "light" peaks. | De novo synthesis rate (k_syn) acs.org |
| t = 12 hr | Chase: Replace "heavy" medium with "light" medium. | Heavy/Light ratio is at its maximum for the pulse period. | End of pulse |
| t = 16, 24, 36 hr | Continue incubation in light medium. | "Heavy" peptide peaks decrease in intensity as labeled proteins are degraded. | Degradation rate (k_deg) nih.gov |
Exploration of Protein Turnover in Diverse Cellular Compartments and under Various Physiological Stimuli
The study of protein turnover is not confined to the proteome as a whole. By coupling stable isotope labeling with biochemical fractionation techniques, researchers can investigate protein synthesis and degradation dynamics within specific cellular compartments, such as the nucleus, mitochondria, or cell membrane. acs.org This approach has revealed that protein half-lives can vary dramatically depending on their subcellular location and function.
For example, an experiment might involve performing a pulse-chase with a labeled amino acid, followed by the isolation of mitochondria from the cells at each time point. Subsequent proteomic analysis of the isolated organelles would reveal the specific turnover rates for mitochondrial proteins. Such studies have shown that components of large protein complexes often exhibit coordinated turnover, while proteins in different metabolic pathways can have vastly different stabilities.
Furthermore, this methodology is crucial for understanding how cells remodel their proteomes in response to changing conditions. acs.org By applying physiological stimuli—such as drug treatment, nutrient starvation, heat shock, or developmental cues—researchers can measure how these perturbations affect the turnover rates of individual proteins or entire pathways. nih.gov This provides deep insights into cellular regulation, adaptation, and disease mechanisms. For instance, comparing protein turnover rates in healthy versus diseased cells can identify specific proteins whose stability is dysregulated, pointing to potential therapeutic targets. nih.gov
| Protein Example | Cellular Compartment | Typical Half-Life (Mammalian Cells) | Significance |
| Ornithine Decarboxylase | Cytosol | ~10-30 minutes | A rapidly degraded regulatory enzyme. |
| Cyclins | Nucleus/Cytosol | ~30-60 minutes | Key cell cycle regulators, degraded at specific phases. |
| Actin | Cytoskeleton | ~48-72 hours | A stable structural protein. |
| Histones | Nucleus | >100 days | Extremely stable proteins involved in DNA packaging. nih.gov |
| Mitochondrial Respiratory Chain Subunits | Mitochondria | Varies (hours to days) | Turnover is critical for mitochondrial quality control. |
Application in Targeted Proteomics using Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Specific Peptides
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference measurement procedure or "gold standard" for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnist.gov When applied to proteomics, IDMS is a targeted approach that focuses on measuring one or a few specific peptides with exceptional accuracy. sci-hub.box
The method relies on the use of a stable isotope-labeled peptide as an internal standard, which is added to the sample at the earliest possible stage of the workflow. pharmiweb.com L-VALINE-N-T-BOC (¹³C₅,¹⁵N) is a key building block for synthesizing these custom heavy peptide standards. sigmaaldrich.com The standard is designed to be an exact chemical analogue of the target peptide produced by enzymatic digestion of the protein of interest. pharmiweb.com
A precisely known amount of the heavy peptide standard is "spiked" into the sample. acs.org The sample is then processed (e.g., digested, purified). Because the labeled standard and the natural analyte are chemically identical, any sample loss or variation during preparation affects both equally. The final measurement in the mass spectrometer is the ratio of the natural peptide to the labeled standard. acs.org Since the amount of the added standard is known, the exact amount of the natural peptide in the original sample can be calculated with high precision. nist.gov
This technique is often performed using tandem mass spectrometry in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect only specific precursor-to-fragment ion transitions for the target peptide and its heavy counterpart, maximizing sensitivity and selectivity. nist.gov IDMS is invaluable for clinical biomarker validation, pharmacological studies, and establishing reference values for protein concentrations. sci-hub.box
| Feature | Global Proteomics (e.g., SILAC) | Targeted Proteomics (e.g., IDMS with SIL peptides) |
| Scope | Measures thousands of proteins simultaneously (untargeted). sigmaaldrich.com | Measures one or a few pre-selected proteins/peptides (targeted). sci-hub.box |
| Quantification | Primarily relative quantification (ratio between heavy/light samples). isotope.com | Primarily absolute quantification (e.g., nmol of protein per mg of tissue). nist.govacs.org |
| Internal Standard | The entire proteome of the "heavy" labeled cells. isotope.com | A known quantity of a synthetic, heavy isotope-labeled peptide. pharmiweb.com |
| Mass Spectrometry Mode | Full scan MS followed by data-dependent MS/MS. | Selected/Multiple Reaction Monitoring (SRM/MRM). nist.gov |
| Primary Application | Discovery, hypothesis generation, systems-level analysis. sigmaaldrich.com | Hypothesis testing, biomarker validation, high-precision quantification. sci-hub.box |
Contributions to Structural and Dynamic Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Strategies for Isotopic Enrichment of Recombinant Proteins and Peptides for High-Resolution NMR Structural Characterization
The successful application of NMR for biomolecular structure determination is highly dependent on the ability to produce proteins enriched with NMR-active isotopes like ¹³C and ¹⁵N. nih.gov Several strategies have been developed to achieve this, with the choice of method often depending on the specific research question, the properties of the protein, and the desired labeling pattern.
Uniform Labeling: This is the most straightforward and cost-effective method for biosynthetic labeling. unl.pt It involves growing recombinant bacteria, most commonly Escherichia coli, in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively. researchgate.net This results in the incorporation of ¹³C and ¹⁵N isotopes at all possible positions in the protein. nih.gov While this approach is fundamental for many multi-dimensional NMR experiments, it can lead to complex spectra with significant signal overlap, especially for larger proteins. nih.govnih.gov
Selective Labeling: To simplify spectra and focus on specific regions of a protein, selective isotopic labeling is employed. This can be achieved by supplementing the growth medium with a specific ¹³C and/or ¹⁵N labeled amino acid, such as L-valine, while the other amino acids remain unlabeled. mpg.de This strategy is particularly useful for assigning specific resonances and studying the local environment of individual amino acid residues. acs.org However, metabolic scrambling, where the isotopes from the labeled amino acid are incorporated into other amino acids, can be a challenge. nih.gov
Reverse Labeling: In this approach, a uniformly ¹³C/¹⁵N-labeled protein is produced, but one or more specific amino acids are added in their unlabeled form to the growth medium. nih.gov This results in "turning off" the NMR signals from those specific residues, which can help in assigning resonances and simplifying crowded spectral regions.
Cell-Free Protein Synthesis: An alternative to in-vivo expression in bacteria is cell-free protein synthesis, which offers several advantages for isotopic labeling. utoronto.ca This in-vitro method allows for precise control over the reaction components, minimizing metabolic scrambling and enabling the efficient incorporation of expensive labeled amino acids. utoronto.canih.govnih.gov It is particularly advantageous for producing toxic proteins or for incorporating unnatural amino acids. researchgate.net
Below is a table summarizing these common isotopic enrichment strategies.
| Enrichment Strategy | Description | Advantages | Disadvantages |
| Uniform Labeling | All atoms of a specific element (e.g., Carbon, Nitrogen) are replaced with a stable isotope. | Cost-effective; provides a wealth of structural information from a single sample. unl.pt | Can lead to complex spectra with significant signal overlap, especially in larger proteins. nih.govnih.gov |
| Selective Labeling | Only specific amino acid residues are isotopically labeled. | Simplifies spectra; facilitates resonance assignment; allows for focused study of specific protein regions. mpg.deacs.org | Can be expensive; potential for metabolic scrambling of isotopes. nih.gov |
| Reverse Labeling | Specific residues are left unlabeled in an otherwise uniformly labeled protein. | Simplifies spectra by "turning off" specific signals; aids in resonance assignment. nih.gov | Requires careful control of media composition. |
| Cell-Free Synthesis | In-vitro protein synthesis using cell extracts. | Precise control over labeling; high efficiency of isotope incorporation; suitable for toxic proteins. utoronto.canih.govnih.govresearchgate.net | Can be more expensive for large-scale production compared to bacterial expression. |
Specific Multi-Dimensional NMR Experiments Enabled by ¹³C/¹⁵N Labeled Valine Residues
The incorporation of ¹³C and ¹⁵N isotopes, particularly in amino acids like valine, is the foundation for a suite of multi-dimensional NMR experiments that are essential for determining the structure and dynamics of proteins. These experiments rely on the transfer of magnetization through the covalent bonds between these heavy isotopes and their attached protons.
HNCA and related experiments: The HNCA experiment is a cornerstone of protein NMR, correlating the chemical shifts of the amide proton (H), the amide nitrogen (N) of a residue with the alpha-carbon (Cα) of the same residue and the preceding residue. This provides crucial information for sequential backbone resonance assignment, which is the first step in any protein structure determination. ustc.edu.cnduke.edu Variations of this experiment, such as the HN(CO)CA, provide complementary connectivity information.
TOCSY (Total Correlation Spectroscopy): In the context of isotopically labeled proteins, heteronuclear TOCSY experiments, such as the HNCACB and ¹⁵N-edited TOCSY, are used to correlate the backbone amide proton and nitrogen with the carbon and proton resonances of the entire amino acid side chain. For a labeled valine residue, this allows for the assignment of its characteristic branched side chain resonances.
CANH (Carbonyl-Alpha-Nitrogen-Proton): This is another crucial experiment for sequential assignment, linking the carbonyl carbon of one residue to the alpha-carbon, nitrogen, and proton of the next residue in the sequence.
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): This technique has revolutionized the study of large proteins and protein complexes by NMR. isotope.comnih.gov It specifically focuses on the methyl groups of isoleucine, leucine (B10760876), and valine (ILV). By using specific labeling schemes that introduce ¹³CH₃ groups in a highly deuterated protein background, Methyl-TROSY experiments significantly reduce signal broadening caused by relaxation, allowing for the acquisition of high-quality spectra for macromolecules up to the mega-Dalton range. researchgate.netutoronto.ca
The following table outlines some of these key NMR experiments and their purpose.
| NMR Experiment | Purpose | Information Gained from Labeled Valine |
| HNCA | Sequential backbone resonance assignment. ustc.edu.cnduke.edu | Correlation of the amide proton and nitrogen of valine with its own Cα and the Cα of the preceding residue. |
| HNCACB | Side-chain and backbone resonance assignment. | Correlation of the valine amide proton and nitrogen with its Cα and Cβ, as well as those of the preceding residue. |
| ¹⁵N-edited TOCSY | Complete assignment of amino acid spin systems. | Correlation of the valine amide proton with all the protons within its side chain. |
| Methyl-TROSY | Study of high-molecular-weight proteins and complexes. isotope.comnih.gov | High-resolution signals from the valine methyl groups, providing probes for structure and dynamics in large systems. |
Elucidation of Protein Three-Dimensional Structures, Conformational Dynamics, and Ligand-Binding Interfaces
The data obtained from the multi-dimensional NMR experiments on ¹³C/¹⁵N labeled proteins, including those containing labeled valine, are used to generate a set of structural restraints. These restraints, primarily in the form of distances derived from the Nuclear Overhauser Effect (NOE) and dihedral angles from chemical shifts and scalar couplings, are then used in computational algorithms to calculate the three-dimensional structure of the protein. nih.govnih.govmdpi.com
Beyond a static picture, NMR is unique in its ability to probe the dynamic nature of proteins over a wide range of timescales. nih.gov The relaxation properties of the ¹³C and ¹⁵N nuclei in labeled valine residues can provide information on the flexibility of the protein backbone and side chains. Furthermore, techniques like Chemical Exchange Saturation Transfer (CEST) can reveal the presence of sparsely populated, transiently formed conformational states that are often crucial for protein function. nih.gov
Isotopically labeled valine is also instrumental in studying protein-ligand interactions. nih.gov When a small molecule binds to a protein, it causes changes in the chemical environment of the nearby amino acid residues, leading to shifts in their NMR signals (chemical shift perturbations). By monitoring the signals of labeled valine and other residues upon titration with a ligand, the binding site can be mapped onto the protein structure. nih.gov Furthermore, intermolecular NOEs between the labeled protein and the unlabeled ligand can provide direct distance restraints for determining the precise orientation of the ligand in the binding pocket. nih.govnih.gov
Investigation of Large Molecular Weight Biomolecular Complexes through Stereospecific Isotopic Labeling
The study of large proteins and their complexes by solution NMR is particularly challenging due to rapid signal decay and severe spectral overlap. Stereospecific isotopic labeling of the prochiral methyl groups of valine and leucine has been a game-changer in this field. mpg.despringernature.com Valine has two methyl groups (γ1 and γ2) that are chemically equivalent but magnetically distinct. By using specific biosynthetic precursors, it is possible to selectively introduce a ¹³CH₃ group at either the pro-R or pro-S position.
This stereospecific labeling, combined with Methyl-TROSY spectroscopy, offers several advantages:
Reduced Spectral Crowding: By labeling only one of the two methyl groups, the number of signals in the methyl region of the spectrum is halved, significantly improving resolution.
Unambiguous NOE restraints: Stereospecific assignments are crucial for the correct interpretation of NOE data involving methyl groups, leading to more accurate structure calculations. mpg.de
Probing Dynamics: The distinct relaxation properties of the two stereospecifically labeled methyl groups can provide detailed insights into the dynamics of the valine side chain.
This approach has been successfully applied to study the structure and function of numerous large and complex biological systems, including molecular chaperones, membrane proteins, and viral capsids. mpg.de
Impact on Methodological Advancements in NMR Instrumentation and Data Acquisition
The drive to study increasingly complex biological systems using isotopically labeled samples has been a major catalyst for technological advancements in NMR.
Cryogenic Probes: The development of cryogenic probes, which cool the detection electronics to very low temperatures, has dramatically increased the sensitivity of NMR experiments. bruker.comnysbc.org This enhancement, often by a factor of three to four, has made it possible to study proteins at lower, more biologically relevant concentrations and has been crucial for the success of experiments on large, labeled proteins where signal-to-noise is a limiting factor. nysbc.orgresearchgate.net
Non-Uniform Sampling (NUS): Traditional NMR data acquisition involves uniform sampling of the indirect dimensions, which can be very time-consuming for high-resolution multi-dimensional experiments. NUS is a data collection strategy where only a fraction of the data points are collected, significantly reducing the experimental time. nih.gov This has been particularly impactful for studies of ¹³C/¹⁵N labeled proteins, where 3D and 4D experiments are routine. The sparse nature of the spectra from selectively labeled samples makes them particularly well-suited for reconstruction from NUS data. nih.govnih.gov
The synergy between advanced isotopic labeling strategies, like the use of ¹³C/¹⁵N labeled valine, and these technological innovations continues to push the boundaries of what is possible with biomolecular NMR, enabling the study of ever larger and more complex biological systems.
Role in Advanced Peptide Synthesis for Biopharmaceutical and Probe Development
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating N-t-Boc Protected L-Valine (¹³C₅,¹⁵N)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc strategy is a well-established methodology. N-t-Boc protected L-Valine (¹³C₅,¹⁵N) is specifically designed for integration into peptides via this route. The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin.
The general steps for incorporating Boc-protected L-Valine (¹³C₅,¹⁵N) in SPPS are as follows:
Resin Preparation : The synthesis begins with a solid support resin, such as a Merrifield or PAM resin, to which the first amino acid is attached. chempep.com
Deprotection : The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). chempep.compeptide.com This exposes a free amino group.
Neutralization : The protonated amino group is neutralized to prepare it for the coupling reaction.
Coupling : The carboxyl group of the incoming N-t-Boc-L-Valine (¹³C₅,¹⁵N) is activated and then coupled to the free amino group of the resin-bound peptide chain.
Washing : The resin is washed to remove excess reagents and by-products.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The use of the Boc protecting group is compatible with benzyl-based side-chain protecting groups, which are stable to the TFA used for N-terminal deprotection. chempep.com The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups, often using a strong acid like hydrofluoric acid (HF). chempep.com
| Synthesis Step | Reagent/Condition | Purpose |
| Boc Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removes the temporary N-terminal Boc protecting group. chempep.com |
| Neutralization | Base (e.g., Diisopropylethylamine) | Prepares the N-terminus for coupling by deprotonating the ammonium (B1175870) salt. |
| Coupling | N-t-Boc-L-Valine (¹³C₅,¹⁵N) + Activating agents (e.g., DIC/HOBt) | Forms the peptide bond with the resin-bound peptide chain. peptide.com |
| Final Cleavage | Strong acid (e.g., Hydrofluoric acid) | Releases the completed peptide from the solid support resin. chempep.com |
Strategic Integration of Isotope-Labeled L-Valine-N-t-Boc into Synthetic Peptide Constructs
The strategic placement of L-Valine-N-t-Boc (¹³C₅,¹⁵N) within a peptide sequence is critical for its application. By replacing a standard L-valine residue with its heavy isotope counterpart, researchers can create an internal standard that is ideal for mass spectrometry (MS)-based applications. jpt.com These "heavy" peptides have the same physicochemical properties and chemical reactivity as their non-labeled, or "light," counterparts, meaning they behave identically during sample preparation, chromatography, and ionization. jpt.cominnovagen.com However, they are easily distinguished in a mass spectrometer due to their mass difference. innovagen.com
This mass shift allows the heavy peptide to serve as a precise internal reference for the accurate quantification of the corresponding endogenous peptide in complex biological samples like plasma or tissue extracts. jpt.comcreative-peptides.com The incorporation of stable isotopes can also enhance the sensitivity and specificity of detection methods. creative-peptides.com This approach is fundamental to quantitative proteomics, where it aids in identifying biomarkers and understanding signaling pathways. creative-peptides.comlifetein.com Furthermore, labeled peptides are used in nuclear magnetic resonance (NMR) studies to determine the detailed solution structure of peptides and proteins, providing insights into molecular interactions. jpt.comlifetein.com
| Application Area | Benefit of Isotope Labeling | Research Goal |
| Quantitative Proteomics | Creates a mass-shifted internal standard. creative-peptides.com | Accurate measurement of protein abundance and biomarker discovery. creative-peptides.comlifetein.com |
| Pharmacokinetic Analyses | Serves as a reliable reference material for tracking drug behavior. jpt.com | Studying drug metabolism and distribution in biological systems. jpt.com |
| NMR Studies | Provides specific signals to probe molecular structure and dynamics. jpt.comlifetein.com | Elucidating protein folding, ligand binding, and conformational changes. creative-peptides.comlifetein.com |
| Metabolite Identification | Allows for tracing of biochemical pathways with confidence. jpt.com | Understanding metabolic processes and identifying novel metabolites. |
Development of Certified Isotope-Labeled Peptide Standards for Mass Spectrometry-Based Assays and Method Validation
Stable isotope-labeled (SIL) peptides synthesized using building blocks like N-t-Boc-L-Valine (¹³C₅,¹⁵N) are considered the gold standard for internal standards in targeted MS-based proteomics. nih.gov These SIL peptides are essential for isotope dilution mass spectrometry (IDMS), a technique that provides the highest precision and accuracy for quantification, suitable for clinical validation. nih.gov They are used in targeted assays such as selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) to achieve highly sensitive and specific quantification of predefined proteins or peptides. creative-peptides.comresearchgate.net
The process involves adding a known quantity of the "heavy" SIL peptide to a biological sample. researchgate.net The heavy peptide and its "light" endogenous analogue are co-eluted during liquid chromatography and analyzed by the mass spectrometer. researchgate.net By comparing the signal intensity of the heavy standard to the light analyte, researchers can accurately determine the absolute concentration of the target peptide. researchgate.net This method effectively normalizes for variations in sample preparation, instrument performance, and matrix effects that can suppress or enhance ion signals. creative-peptides.comnih.gov
For these standards to be effective, high isotopic purity of the labeled amino acid reagents is crucial. innovagen.com Contamination with the light, unlabeled version can lead to errors in quantification and the false-positive identification of low-abundance peptides. nih.gov
| Assay Type | Role of Labeled Peptide Standard | Key Advantage |
| Selected Reaction Monitoring (SRM) | Internal standard for precise quantification. creative-peptides.com | High sensitivity and specificity for predefined target peptides. creative-peptides.com |
| Multiple Reaction Monitoring (MRM) | Reference molecule for developing and validating assays. researchgate.net | Enables multiplexed quantification of several target peptides simultaneously. |
| Isotope Dilution Mass Spectrometry (IDMS) | Gold standard for absolute quantification. nih.gov | Minimizes bias from matrix effects and instrumental variability, ensuring high accuracy. nih.gov |
Synthesis of Isotope-Labeled Peptide Libraries for Protease Profiling and Interaction Studies
Peptide libraries are powerful tools for drug discovery, high-throughput screening, and structure-activity relationship (SAR) studies. peptide.com By incorporating N-t-Boc-L-Valine (¹³C₅,¹⁵N) into the synthesis of these libraries, researchers can create collections of isotope-labeled peptides for specialized applications, such as protease profiling and molecular interaction studies.
One common method for generating large, diverse libraries is the "split-and-mix" (or "one-bead-one-compound") synthesis approach. qyaobio.comresearchgate.net In this method, a solid support resin is divided into multiple portions, a different amino acid is coupled to each portion, and then all portions are recombined. This process is repeated for several cycles to generate a library where each individual bead carries a unique peptide sequence. researchgate.net
Incorporating an isotope-labeled amino acid like L-Valine (¹³C₅,¹⁵N) can serve several purposes in these libraries:
Mass Tagging for Deconvolution : The mass shift introduced by the isotope can act as a tag to aid in identifying the sequence of "hit" peptides after screening, especially when combined with mass spectrometry.
Substrate Libraries for Protease Profiling : Libraries of labeled peptides can be synthesized to serve as substrates for proteases. By monitoring the cleavage of these substrates using MS, researchers can determine the specificity and activity of different enzymes.
Probes for Interaction Studies : Isotope-labeled peptide libraries can be used to screen for binding partners, such as receptors or antibodies. The isotopic label facilitates the detection and quantification of bound peptides.
| Library Type | Synthesis Method | Role of L-Valine-N-t-Boc (¹³C₅,¹⁵N) | Application |
| Positional Scanning Library | Parallel Synthesis | Systematic substitution at a specific position to create a labeled variant. peptide.com | Optimization of peptide sequences for enhanced activity or binding. |
| Combinatorial Library | Split-and-Mix Synthesis | Incorporation as a mass tag for easier identification of active sequences. qyaobio.comresearchgate.net | High-throughput screening for drug discovery and identifying novel ligands. peptide.com |
| Truncation Library | Parallel Synthesis | Labeling of specific fragments to study binding contributions. peptide.com | Identifying the minimal active sequence of a peptide. |
Theoretical and Computational Approaches Complementary to L Valine N T Boc 13c5,15n Derived Data
Computational Tools for Metabolic Network Reconstruction and In Silico Flux Prediction
Metabolic network reconstruction is the process of defining the complete set of metabolic reactions occurring in an organism, which is fundamental to understanding its physiological capabilities. taylorfrancis.com Isotopic labeling data from tracers such as L-VALINE-N-T-BOC (¹³C₅,¹⁵N) are crucial for validating and refining these networks. Computational tools are essential for assembling these reconstructions and for predicting metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. wikipedia.org
Metabolic Flux Analysis (MFA) is a key technique that utilizes isotopic labeling to quantify intracellular fluxes. nih.gov When cells are cultured with a ¹³C- and ¹⁵N-labeled substrate, the isotopes are incorporated into various metabolites. biorxiv.org By analyzing the mass isotopomer distributions of these metabolites, typically by mass spectrometry or NMR, it is possible to deduce the metabolic pathways that were active. nih.govresearchgate.net
Several software tools have been developed to facilitate metabolic network reconstruction and flux analysis. These tools often integrate databases of known metabolic reactions and enzymes, such as KEGG and MetaCyc, to assist in building the network models. nih.gov For instance, the RAVEN (Reconstruction, Analysis and Visualization of Metabolic Networks) Toolbox is a software suite that aids in the semi-automated reconstruction of genome-scale metabolic models. bio.tools Once a model is constructed, tools like 13CFLUX2 can be used to perform flux calculations by fitting the experimental isotopic labeling data to a set of balance equations derived from the network model. nih.gov
The following table summarizes some of the key computational tools used in this field:
| Tool/Platform | Primary Function | Key Features |
| RAVEN Toolbox | Metabolic Network Reconstruction | Semi-automated reconstruction of genome-scale models; visualization of simulation results. bio.tools |
| 13CFLUX2 | Metabolic Flux Analysis | Global nonlinear optimization to fit observed ¹³C labeling patterns to a network model; improved computational efficiency. nih.gov |
| Model SEED | Metabolic Network Reconstruction | Provides drafted model reconstructions for various organisms; downloadable in standard formats like SBML. nih.gov |
| KEGG Pathway | Pathway Database | A comprehensive database of metabolic pathways that can be used for genome reconstruction and analysis. nih.gov |
| MetaCyc | Pathway Database | A curated database of experimentally elucidated metabolic pathways and enzymes from all domains of life. nih.gov |
These computational approaches, when combined with data from tracers like L-VALINE-N-T-BOC (¹³C₅,¹⁵N), enable a detailed and quantitative understanding of cellular metabolism, which is invaluable for applications in metabolic engineering and systems biology. nih.govnih.gov
Molecular Dynamics Simulations and Quantum Mechanical Calculations Informed by Isotopic Labeling Data
Isotopic labeling data can provide critical constraints for molecular-level simulations, offering insights into the dynamics and mechanisms of biochemical reactions. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are powerful computational methods that can be informed by experimental data from compounds like L-VALINE-N-T-BOC (¹³C₅,¹⁵N).
MD simulations are used to study the physical movements of atoms and molecules over time. nih.gov In the context of data from isotopically labeled compounds, MD simulations can be used to model how the subtle changes in mass due to isotopic substitution affect the conformational dynamics of proteins and other biomolecules. This can be particularly useful in understanding protein folding, enzyme-substrate interactions, and allosteric regulation.
QM calculations, on the other hand, are used to study the electronic structure and reactivity of molecules. nih.gov A key area where QM calculations are complemented by isotopic labeling data is in the study of kinetic isotope effects (KIEs). wikipedia.org The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org Heavier isotopes generally lead to lower vibrational frequencies and lower zero-point energies, which can result in a higher activation energy for bond breaking and thus a slower reaction rate. wikipedia.org
By comparing experimentally measured KIEs with those predicted by QM calculations, researchers can gain detailed insights into the transition state of a reaction and elucidate enzymatic mechanisms. nih.gov The use of combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods allows for the study of enzymatic reactions where the bond-forming and bond-breaking events are modeled with QM, while the surrounding enzyme environment is treated with the computationally less expensive MM approach. nih.gov
The table below highlights how isotopic data informs these computational methods:
| Computational Method | Application with Isotopic Data | Insights Gained |
| Molecular Dynamics (MD) Simulations | Modeling the effect of isotopic substitution on molecular motion. nih.gov | Understanding of protein dynamics, conformational changes, and binding events. |
| Quantum Mechanical (QM) Calculations | Prediction and rationalization of kinetic isotope effects (KIEs). nih.govwikipedia.org | Elucidation of reaction mechanisms and the structure of transition states. nih.gov |
| Combined QM/MM Methods | Detailed modeling of enzymatic reactions incorporating isotopic effects. nih.gov | Accurate and reliable modeling of the mechanism and free energies of enzymatic reactions. nih.gov |
The synergy between isotopic labeling experiments and these advanced computational techniques provides a powerful framework for dissecting the intricate details of biochemical processes at the atomic level. nih.govnih.govpnas.org
Bioinformatic Algorithms for the Interpretation and Statistical Analysis of Quantitative Proteomics Datasets
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. oup.com Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics where "heavy" isotopically labeled amino acids are incorporated into proteins in vivo. creative-proteomics.comcreative-proteomics.comnih.govwikipedia.org The subsequent analysis of mass spectrometry data allows for the accurate quantification of protein abundance. creative-proteomics.com
The large and complex datasets generated in quantitative proteomics experiments necessitate the use of sophisticated bioinformatic algorithms for data processing, statistical analysis, and biological interpretation. nih.govnih.gov These algorithms are crucial for tasks such as peptide and protein identification, quantification of protein expression levels, and identification of differentially expressed proteins. nih.gov
Several software packages and algorithms have been developed for the analysis of quantitative proteomics data. For instance, PANDA is a comprehensive tool that supports both label-free and labeled quantification and is compatible with existing peptide identification tools. oup.com It has been shown to be accurate and precise in its quantification with less computation time compared to other tools. oup.com
The general workflow for bioinformatic analysis in mass spectrometry-based proteomics involves several steps, including data normalization, statistical testing to identify differentially expressed proteins, and functional enrichment analysis to understand the biological implications of the observed changes in protein expression. nih.govuu.nl
The following table provides an overview of bioinformatic tools and their roles in analyzing quantitative proteomics data:
| Tool/Algorithm | Function | Key Capabilities |
| PANDA | Quantitative Proteomics Data Analysis | Supports both label-free and labeled quantification; compatible with various peptide identification tools. oup.com |
| MaxQuant | Quantitative Proteomics Platform | Integrates a probabilistic scoring-based peptide search engine (Andromeda) for protein identification and quantification. nih.gov |
| MetaboAnalyst | Statistical and Functional Analysis | Performs statistical analysis, functional enrichment analysis, and pathway analysis of metabolomics and proteomics data. metaboanalyst.ca |
| PathwayStudio | Pathway and Network Analysis | Utilizes a knowledge base of molecular interactions to build and analyze biological pathways and networks. cigb.edu.cu |
| PEAKS Studio | SILAC Quantification Analysis | Enhanced detection of SILAC feature pairs, retention time alignment to address missing values, and statistical tools for differential expression analysis. youtube.com |
These bioinformatic tools are indispensable for extracting meaningful biological information from the vast datasets generated in modern proteomics experiments, particularly those employing isotopic labeling techniques like SILAC. oup.comnih.govmetaboanalyst.cacigb.edu.cuyoutube.com
Development of Mass Spectrometry Data Processing Tools for Deconvoluting Complex Isotopic Distributions
High-resolution mass spectrometry (HRMS) is a powerful technique for analyzing isotopically labeled compounds, as it can resolve the fine isotopic structure of molecules. waters.com However, the mass spectra of complex mixtures or large biomolecules can be very congested, with overlapping isotopic patterns from different species. researchgate.net Deconvolution is a critical data processing step that aims to separate these overlapping signals and extract the underlying isotopic distributions of individual components. researchgate.net
The development of advanced data processing tools for deconvoluting complex isotopic distributions is an active area of research. These tools employ various algorithms to identify and quantify the different isotopologues of a molecule. For example, some algorithms use template matching, where theoretical isotopic patterns are compared to the experimental data to find the best fit. nih.gov Others may use more sophisticated mathematical techniques like non-negative least squares or Bayesian deconvolution. researchgate.netox.ac.uk
Software tools like MAVEN (Metabolomic Analysis and Visualization Engine) are designed for processing LC-MS-based metabolomics data and can automatically detect and report peak intensities for isotope-labeled metabolites. nih.gov Isotopica is a web-based tool that allows for the calculation and visualization of complex isotopic envelopes, which can aid in the interpretation of mass spectra. nih.gov
The table below lists some of the tools and algorithms used for deconvolution of mass spectrometry data:
| Tool/Algorithm | Approach | Key Features |
| MAVEN | Peak Detection and Quantitation | Automatically detects and quantifies isotope-labeled metabolites; provides visualization of labeling patterns. nih.gov |
| Isotopica | Isotopic Distribution Calculation | Calculates and graphically displays theoretical isotopic distributions for complex molecules. nih.gov |
| CorrDec | Correlation-Based Deconvolution | Uses correlations of peak intensities across multiple samples to deconvolute DIA-MS2 spectra. acs.org |
| DecoID | Database-Assisted Deconvolution | Employs non-negative LASSO regression to deconvolve MS/MS spectra into a linear combination of database spectra. nih.gov |
| pyOpenMS | Charge and Isotope Deconvolution | A library of open-source algorithms for mass spectrometry data analysis, including tools for deisotoping. readthedocs.io |
| NITPICK | Sparse Template Regression | A non-greedy, iterative template-based peak picker that deconvolves complex overlapping isotope distributions. researchgate.net |
The continuous development of these data processing tools is crucial for maximizing the information that can be obtained from mass spectrometry experiments using isotopically labeled compounds like L-VALINE-N-T-BOC (¹³C₅,¹⁵N), enabling more accurate and comprehensive analysis of complex biological systems. researchgate.netnih.govnih.govacs.orgnih.govreadthedocs.io
Future Directions and Emerging Research Paradigms
Exploration of Novel Applications in Integrated Systems Biology and Multi-Omics Research
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. nih.govnih.gov L-VALINE-N-T-BOC (13C5,15N) is set to play a pivotal role in this integrated approach. Peptides synthesized using this compound can act as precise internal standards, enabling the absolute quantification of key proteins across different experimental conditions. acs.org This capability is crucial for connecting the proteome with the transcriptome and metabolome, providing a more complete picture of cellular regulation and function. mdpi.com
Future applications will focus on using these standards to validate protein expression changes predicted by transcriptomic data and to correlate protein abundance with metabolic pathway outputs. For example, by quantifying the absolute levels of enzymes in a metabolic pathway, researchers can build more accurate predictive models of metabolic flux. creative-proteomics.com This integrated approach allows scientists to move beyond isolated data sets and explore the complex interplay between genes, proteins, and metabolites that govern cellular behavior in health and disease. nih.govmdpi.com
Advancements in High-Throughput Stable Isotope Labeling Technologies
The demand for large-scale, quantitative proteomic studies has spurred the development of high-throughput labeling technologies. nih.gov While traditional methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) involve metabolically incorporating labeled amino acids into the entire proteome, the use of L-VALINE-N-T-BOC (13C5,15N) is geared towards synthetic approaches that generate reference standards. nih.govrsc.orgyale.edu
Emerging research focuses on automating and scaling the synthesis of stable isotope-labeled (SIL) peptides. creative-proteomics.com Innovations in cell-free synthesis systems, for instance, are enabling the high-throughput production of reference peptide libraries, which can be used for large-scale targeted proteomics assays. nih.govresearchgate.net These advancements will make it feasible to generate comprehensive sets of internal standards for thousands of proteins, dramatically increasing the scope and throughput of quantitative studies. This allows for more robust and reproducible biomarker discovery and validation efforts across large patient cohorts. nih.gov
| Strategy | Label Introduction | Typical Use Case | Throughput | Role of L-VALINE-N-T-BOC (13C5,15N) |
|---|---|---|---|---|
| Metabolic Labeling (e.g., SILAC) | During protein synthesis in cell culture | Relative quantification of entire proteomes | Low to Medium | Not directly used; unprotected labeled valine is used |
| Chemical Labeling (e.g., iTRAQ, TMT) | Post-digestion, at the peptide level | Multiplexed relative quantification | High | None |
| Synthetic Standards (e.g., AQUA) | Synthesized chemically and spiked into sample | Absolute quantification of target proteins/peptides | High (for targeted assays) | Essential building block for creating the labeled peptide standard |
Development of Next-Generation Analytical Platforms for Ultrasensitive Detection of Labeled Compounds
The full potential of tracers like L-VALINE-N-T-BOC (13C5,15N) can only be realized through parallel advancements in analytical instrumentation. bio-itworld.com The field is rapidly moving towards next-generation mass spectrometry (MS) platforms that offer unprecedented sensitivity, resolution, and speed. nih.govbiocompare.com
High-resolution instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, can easily distinguish between labeled and unlabeled peptides, even in highly complex biological samples. lcms.cznih.gov Furthermore, techniques like multiple reaction monitoring (MRM) on triple quadrupole instruments provide exceptional sensitivity and a wide dynamic range, making them ideal for quantifying low-abundance proteins using SIL peptides as standards. nih.gov The development of novel ionization sources and ion mobility spectrometry is further enhancing the ability to detect and quantify labeled compounds with greater confidence and accuracy. researchgate.net These technological leaps are critical for translating proteomics research into clinical applications, where the sensitive detection of biomarkers is paramount. nih.gov
| Platform | Key Strengths | Application for Labeled Peptides |
|---|---|---|
| Triple Quadrupole (QqQ) | High sensitivity, wide dynamic range, targeted analysis (MRM) | Gold standard for absolute quantification using SIL peptide standards. nih.gov |
| Orbitrap | High resolution, high mass accuracy | Accurate detection of labeled peptides in complex mixtures, discovery proteomics. biocompare.com |
| Time-of-Flight (TOF) | High resolution, fast acquisition speed | High-throughput screening and analysis. |
| Hybrid (e.g., Q-TOF, Orbitrap Astral) | Combines strengths of different analyzer types for versatility | Both discovery and targeted quantification with high confidence. biocompare.com |
Addressing Uncharted Biological Questions through High-Resolution Isotopic Tracing and Metabolic Profiling
The use of stable isotopes allows researchers to trace the metabolic fate of specific molecules in living systems, providing a dynamic view of cellular processes that cannot be obtained from static measurements alone. nih.govnih.gov By incorporating L-VALINE-N-T-BOC (13C5,15N) into specific peptides, scientists can track protein turnover—the rates of synthesis and degradation—with high precision. nih.gov
This approach is invaluable for answering fundamental biological questions. For instance, how do protein turnover rates change during aging, in response to drug treatment, or in diseases like cancer? nih.gov Dual-labeling with both ¹³C and ¹⁵N, as in this compound, provides more detailed information for metabolic flux analysis, helping to resolve complex pathways in both carbon and nitrogen metabolism. nih.govnih.gov This high-resolution tracing can uncover novel metabolic pathways, identify points of dysregulation in disease, and reveal how cells adapt their metabolism to different environmental conditions, opening up new avenues for therapeutic intervention. kuleuven.beyoutube.com
Q & A
Q. What are the optimal storage conditions for L-Valine-N-t-BOC (13C5,15N) to maintain isotopic integrity and chemical stability?
L-Valine-N-t-BOC (13C5,15N) should be stored at 0–6°C in a tightly sealed container to prevent degradation and isotopic exchange. Exposure to heat or moisture can lead to decomposition, releasing hazardous gases (e.g., CO₂ or NH₃) . Long-term storage in inert atmospheres (e.g., argon) is recommended for high-purity applications. Regular stability assessments using nuclear magnetic resonance (NMR) or mass spectrometry (MS) are advised to verify isotopic enrichment and purity .
Q. How is L-Valine-N-t-BOC (13C5,15N) utilized in protein biosynthesis studies?
This isotopically labeled compound serves as a tracer to investigate amino acid incorporation into proteins. For example, in pulse-chase experiments, cells or organisms are fed 13C5,15N-labeled valine, enabling quantification of protein turnover rates via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Boc (tert-butoxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis, ensuring selective deprotection in multi-step reactions .
Q. What quality control measures are critical when using commercially sourced L-Valine-N-t-BOC (13C5,15N)?
Researchers should verify isotopic enrichment (>99% for 13C and 15N) and chemical purity (>98%) using high-resolution MS and HPLC. Batch-specific certificates of analysis (CoA) must be reviewed to confirm absence of unlabeled contaminants, which can skew metabolic flux data . Cross-checking with in-house NMR (e.g., 13C-NMR for carbon backbone integrity) is recommended for critical applications .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) be designed using L-Valine-N-t-BOC (13C5,15N) to study amino acid metabolism under stress conditions?
MFA requires integrating isotopic labeling with computational modeling. For example, in drought-stressed plants, 13C5,15N-labeled valine is administered to track its incorporation into stress-responsive proteins. Sampling at timed intervals, followed by LC-MS/MS analysis, allows reconstruction of metabolic networks. Data normalization to internal standards (e.g., [13C9,15N]Tyr-Pro) minimizes instrument variability . Software tools like OpenFlux or INCA are used to model flux distributions .
Q. What strategies mitigate isotopic interference when combining L-Valine-N-t-BOC (13C5,15N) with other labeled metabolites in the same experiment?
To avoid cross-talk between isotopes:
- Use orthogonal labeling (e.g., 13C5,15N-valine with 2H-glucose) to distinguish metabolic pathways.
- Employ high-resolution MS to resolve overlapping mass shifts (e.g., 13C vs. 15N contributions).
- Optimize extraction protocols (e.g., 3 kDa filtration) to remove enzymes causing unintended isotope scrambling, as seen in glutamate transamination studies .
Q. How can LC-qTOF/MS methods be optimized for detecting low-abundance 13C5,15N-valine metabolites in complex biological matrices?
Derivatization techniques, such as APDS (aminopropyltriethoxysilane), enhance ionization efficiency. Pre-concentration using solid-phase extraction (e.g., C18 cartridges) improves sensitivity. Internal standards (e.g., [13C9,15N]Tyr-Pro) correct for matrix effects. Method validation should include spike-recovery tests in plasma or tissue homogenates to ensure >90% accuracy .
Q. What are the key challenges in reproducing tracer studies using L-Valine-N-t-BOC (13C5,15N), and how can they be addressed?
Reproducibility issues arise from batch-to-batch variability in isotopic purity and inconsistent sample preparation. Solutions include:
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